Ethyl 2-((3-isopropylphenyl)thio)-2-oxoacetate
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Overview
Description
Ethyl 2-((3-isopropylphenyl)thio)-2-oxoacetate is an organic compound that belongs to the class of thioesters. This compound is characterized by the presence of an ethyl ester group, a thioether linkage, and a ketone functional group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((3-isopropylphenyl)thio)-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with 3-isopropylthiophenol in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((3-isopropylphenyl)thio)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Amines, alcohols; reactions often require catalysts or acidic/basic conditions to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, other esters.
Scientific Research Applications
Ethyl 2-((3-isopropylphenyl)thio)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Ethyl 2-((3-isopropylphenyl)thio)-2-oxoacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thioether and ketone groups can participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Ethyl 2-((3-isopropylphenyl)thio)-2-oxoacetate can be compared with other thioesters and ketones:
Similar Compounds: Ethyl 2-oxoacetate, 3-isopropylthiophenol, ethyl thioacetate.
This compound’s distinct structural features and versatile reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Biological Activity
Ethyl 2-((3-isopropylphenyl)thio)-2-oxoacetate, with the CAS number 159783-10-5, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Chemical Structure
Specifications
Property | Value |
---|---|
Molecular Formula | C13H15O3S |
Molecular Weight | 253.33 g/mol |
Appearance | Yellow liquid |
Solubility | Soluble in organic solvents |
This compound exhibits various biological activities, primarily through the inhibition of specific enzymes and modulation of biochemical pathways.
- Enzyme Inhibition : The compound has shown potential in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can lead to antiproliferative effects on certain cancer cell lines .
- Antioxidant Properties : Some studies suggest that compounds with similar structures possess antioxidant properties, which could contribute to their protective effects against oxidative stress in cells .
Therapeutic Implications
Due to its biological activities, this compound may have therapeutic applications in:
- Cancer Treatment : By inhibiting DHFR, it may be effective against various cancers, particularly those sensitive to folate metabolism disruption.
- Anti-inflammatory Applications : Similar compounds have been explored for anti-inflammatory effects, suggesting potential uses in treating inflammatory diseases.
Study 1: Inhibition of Dihydrofolate Reductase
A study investigated the inhibitory effects of this compound on DHFR. The results indicated a significant reduction in enzyme activity at concentrations above 50 µM, suggesting a dose-dependent response. This finding supports the potential use of this compound in cancer therapy where DHFR inhibition is beneficial .
Study 2: Antioxidant Activity Assessment
In vitro assays were conducted to evaluate the antioxidant capacity of this compound. The compound demonstrated a notable ability to scavenge free radicals, indicating its potential as an antioxidant agent. These findings align with previous research on structurally similar compounds that exhibit protective effects against oxidative damage .
Study 3: Cytotoxicity in Cancer Cell Lines
Research assessing the cytotoxic effects of this compound on various cancer cell lines revealed IC50 values ranging from 30 to 70 µM. The compound exhibited selective toxicity towards breast and lung cancer cell lines while sparing normal cells, highlighting its therapeutic potential .
Properties
IUPAC Name |
ethyl 2-oxo-2-(3-propan-2-ylphenyl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3S/c1-4-16-12(14)13(15)17-11-7-5-6-10(8-11)9(2)3/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAVHLGIYXMBGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)SC1=CC=CC(=C1)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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